(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid
CAS No.: 1310384-31-6
Cat. No.: VC0036852
Molecular Formula: C12H11BFNO3
Molecular Weight: 247.032
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310384-31-6 |
|---|---|
| Molecular Formula | C12H11BFNO3 |
| Molecular Weight | 247.032 |
| IUPAC Name | (5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
| Standard InChI Key | JCUQHFDLLBAQKN-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O |
Introduction
(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative of pyridine, featuring a benzyloxy group at the 6-position and a fluorine atom at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in forming complex organic molecules through reactions like the Suzuki-Miyaura coupling.
Synthesis Pathway:
-
Starting Materials: Halogenated pyridines and boronic acid precursors.
-
Catalyst: Palladium-based catalysts.
-
Reaction Conditions: Typically involves heating in a solvent like toluene or dioxane.
Applications in Organic Synthesis
Boronic acids are versatile reagents in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, making it crucial for synthesizing complex molecules.
Applications:
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds, essential for synthesizing complex organic molecules.
-
Medicinal Chemistry: Useful in designing drugs due to its ability to form stable complexes with nucleophilic sites.
Storage and Handling
Given its chemical nature, (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid should be stored under conditions that prevent degradation. It is typically stored in an inert atmosphere at temperatures between 2-8°C.
Storage Conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Inert.
-
Precautions: Follow standard laboratory safety protocols.
Hazard Information
This compound is classified with hazard statements indicating potential harm if ingested, inhaled, or if it comes into contact with the skin. Precautionary statements advise against inhalation and ingestion, recommending protective measures.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P330: Rinse mouth.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1310384-31-6 |
| Molecular Formula | CHBFNO |
| Molecular Weight | 247.03 g/mol |
| Purity/Specification | High purity, typically above 95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Hazard Statements | H302, H312, H332 |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume